molecular formula C13H12OSe B15211856 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan CAS No. 87728-72-1

2-[2-(Phenylselanyl)prop-2-en-1-yl]furan

Cat. No.: B15211856
CAS No.: 87728-72-1
M. Wt: 263.20 g/mol
InChI Key: HORWSMFAVHOVKG-UHFFFAOYSA-N
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Description

2-[2-(Phenylselanyl)prop-2-en-1-yl]furan is a high-purity chemical compound offered for research and development purposes. This organoselenium compound features a furan ring, a five-membered aromatic heterocycle with the formula C4H4O , linked to a phenylselanyl-functionalized propene group. The unique integration of the selenium moiety with the furan system makes it a reagent of interest in various synthetic applications. It may serve as a key intermediate in the construction of more complex heterocyclic systems or as a building block in materials science. Researchers can utilize this compound to explore novel reaction pathways, particularly in selenium chemistry and transition-metal-catalyzed cross-coupling reactions. The structural motif suggests potential for investigations in medicinal chemistry for the synthesis of compound libraries. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

87728-72-1

Molecular Formula

C13H12OSe

Molecular Weight

263.20 g/mol

IUPAC Name

2-(2-phenylselanylprop-2-enyl)furan

InChI

InChI=1S/C13H12OSe/c1-11(10-12-6-5-9-14-12)15-13-7-3-2-4-8-13/h2-9H,1,10H2

InChI Key

HORWSMFAVHOVKG-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CO1)[Se]C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Phenylselanyl Prop 2 En 1 Yl Furan and Analogous Organoselenium Furan Structures

General Synthetic Strategies for Organoselenium Compounds

The introduction of selenium into organic molecules is a cornerstone of organoselenium chemistry, providing intermediates that are valuable in synthetic and medicinal chemistry. cardiff.ac.uknih.gov Selenium can be incorporated into molecular frameworks as an electrophile, a nucleophile, or a radical species under mild conditions. wiley-vch.de These general strategies often utilize versatile and stable selenium-containing precursors that can be activated to generate the desired reactive species for C-Se bond formation. researchgate.netchemijournal.com

Utility of Organic Diselenides in C-Se Bond Formation

Organic diselenides (R-Se-Se-R) are highly valuable and versatile reagents in organoselenium chemistry. researchgate.net They serve as stable, easy-to-handle precursors for a variety of reactive selenium species. The relatively weak Se-Se bond can be readily cleaved to generate electrophiles (RSe⁺), nucleophiles (RSe⁻), or radicals (RSe•), making them multifaceted tools for constructing C-Se bonds. researchgate.net

The activation of the Se-Se bond can be achieved through several methods:

Oxidative Cleavage : In the presence of an oxidizing agent, diselenides can be converted into electrophilic selenium species. This approach is fundamental to electrophilic selenium catalysis (ESC), where a pre-catalyst like diphenyl diselenide (PhSeSePh) is oxidized to generate a reactive species such as PhSeCl in the presence of an oxidant like N-chlorosuccinimide (NCS). nih.gov

Reductive Cleavage : Reducing agents can cleave the diselenide bond to form nucleophilic selenolates (RSe⁻), which are potent nucleophiles for substitution reactions.

Photochemical or Thermal Cleavage : The Se-Se bond can undergo homolytic cleavage under visible light irradiation or heat to produce selenium-centered radicals (RSe•), which can participate in radical-mediated transformations. acs.org

This versatility allows for a broad spectrum of synthetic transformations, including additions to unsaturated bonds and substitution reactions, providing access to a wide array of organoselenium compounds. researchgate.net

Electrophilic Selenium Species in Synthetic Transformations

Electrophilic selenium species are among the most widely used reagents for introducing selenium into organic molecules. cardiff.ac.ukwiley-vch.de These reagents, often denoted as RSeX (where X is a halide or other leaving group), are typically generated from stable precursors like diaryl diselenides. wiley-vch.de For instance, the halogenation of diphenyl diselenide with bromine or chlorine yields phenylselenyl bromide (PhSeBr) or phenylselenyl chloride (PhSeCl), respectively. wiley-vch.de

A primary application of electrophilic selenium reagents is the selenofunctionalization of alkenes and alkynes. The reaction mechanism generally proceeds through the formation of a three-membered cyclic intermediate known as a seleniranium ion. cardiff.ac.uk This positively charged intermediate is highly reactive and susceptible to nucleophilic attack. The nucleophile can be external (from the solvent or an added reagent) or internal (from another part of the molecule), leading to either vicinal difunctionalization or cyclization, respectively. This process, known as selenocyclization, is a powerful method for constructing heterocyclic rings with high regio- and stereoselectivity. cardiff.ac.uk

Targeted Synthesis of Selenylated Furan (B31954) Derivatives

The synthesis of furan rings containing a selenium moiety often relies on intramolecular cyclization reactions of appropriately functionalized acyclic precursors. While direct synthetic routes to 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan are specific, the general principles are well-illustrated by the extensive research on the synthesis of analogous structures, particularly 3-selanylbenzo[b]furans. nih.gov These syntheses typically start from 2-alkynylphenol or 2-alkynylanisole derivatives and proceed via chalcogenocyclization. nih.govnih.gov

Chalcogenocyclization Reactions Towards Furan Rings

Chalcogenocyclization is a powerful strategy for the synthesis of selenium-containing heterocycles. rsc.org In the context of furan synthesis, this typically involves an intramolecular reaction where a selenium species adds to a carbon-carbon triple bond, followed by ring closure initiated by an oxygen nucleophile. This approach has been successfully applied to produce a variety of selenylated benzofurans. nih.govmdpi.com The nature of the selenium species—whether it is electrophilic or radical—determines the specific reaction pathway and conditions.

Electrophilic cyclization is a common and effective method for synthesizing selenylated furan derivatives. nih.govresearchgate.net The reaction is initiated by the attack of an electrophilic selenium reagent on the alkyne moiety of a precursor, such as a 2-alkynylphenol or 2-alkynylanisole. nih.govnih.gov This addition forms a key seleniranium ion intermediate. The nearby oxygen atom (from the phenol (B47542) or a deprotected anisole) then acts as an intramolecular nucleophile, attacking the seleniranium ion to close the furan ring in a 5-endo-dig cyclization. mdpi.com

Various systems have been developed to generate the necessary electrophilic selenium species in situ from stable diaryl diselenides. These methods include the use of oxidants, metal-free reagents like Selectfluor®, or electrochemical approaches. nih.govnih.gov Electrochemical synthesis, for example, offers a mild, oxidant-free, and metal-free alternative, where the electrophilic selenium species is generated through anodic oxidation. nih.govnih.gov These methods provide high yields and tolerate a wide range of functional groups. nih.gov

Table 1: Examples of Electrophilic Cyclization for the Synthesis of 3-Selanylbenzo[b]furans

PrecursorSelenium SourceConditionsProductYieldReference
2-(Phenylethynyl)anisoleDiphenyl diselenideSelectFluor®, MeCN, rt, 2h2-Phenyl-3-(phenylselanyl)benzofuran90% nih.gov
1-((4-Chlorophenyl)ethynyl)-2-methoxybenzeneDiphenyl diselenideConstant current (10 mA), n-Bu4NPF6, MeCN/HFIP, 2h2-(4-Chlorophenyl)-3-(phenylselanyl)benzofuran93% nih.gov
2-(p-Tolylethynyl)phenolDiphenyl diselenideConstant current (10 mA), TBAClO4, ACN, 1h2-(p-Tolyl)-3-(phenylselanyl)benzofuran98% nih.gov
2-((4-Chlorophenyl)ethynyl)phenolBis(4-methoxyphenyl) diselenideConstant current (10 mA), TBAClO4, ACN, 1h2-(4-Chlorophenyl)-3-((4-methoxyphenyl)selanyl)benzofuran50% nih.gov

An alternative to electrophilic pathways, radical cyclization offers a distinct mechanism for the synthesis of selenylated furans. sci-hub.se These reactions involve the generation of a selenium-centered radical, which then participates in a cascade process to form the furan ring. sci-hub.se

A notable example is the silver-catalyzed three-component reaction between a 2-alkynylanisole, elemental selenium powder, and an arylboronic acid. sci-hub.se In this process, it is proposed that the arylboronic acid is first oxidized to an aryl radical. This radical is then trapped by selenium powder to generate an aryl selenium radical (ArSe•). sci-hub.se The aryl selenium radical subsequently adds to the alkyne of the 2-alkynylanisole, creating a vinyl radical intermediate. This intermediate undergoes intramolecular cyclization, leading to the formation of the 3-selanylbenzofuran product and the cleavage of the methoxy (B1213986) C-O bond. sci-hub.se This methodology enables the construction of a benzofuran (B130515) ring and two C-Se bonds in a single step. sci-hub.se

Table 2: Example of Radical Cyclization for the Synthesis of a Selenated Benzofuran

Alkyne PrecursorSelenium SourceAryl SourceConditionsProductYieldReference
1-Methoxy-2-(phenylethynyl)benzeneSelenium PowderPhenylboronic acidAgNO2, DMSO, 120 °C, O22-Phenyl-3-(phenylselanyl)benzofuran99% sci-hub.se
Electrocatalytic Approaches for Furan Ring Formation

Electrosynthesis is emerging as a powerful and sustainable tool for constructing heterocyclic rings, including the furan nucleus. These methods offer mild reaction conditions and high atom economy, often avoiding the need for harsh chemical oxidants. chemistryviews.org

A notable electrocatalytic strategy involves the [3+2] annulation of alkynes and β-keto compounds. chemistryviews.org This process, catalyzed by ferrocene, utilizes a simple setup with a graphite (B72142) felt anode and a stainless steel cathode. The reaction proceeds at room temperature under a nitrogen atmosphere, employing a base such as sodium acetate (B1210297) (NaOAc) and an electrolyte like nBu4NClO4. chemistryviews.org This approach demonstrates broad substrate tolerance, accommodating various substituted ethynylbenzenes, internal alkynes, and a range of β-dicarbonyl compounds, including diketones, β-ketoesters, and β-ketoamides. chemistryviews.org The proposed mechanism involves a tandem radical addition and cyclization process. chemistryviews.org This electrochemical strategy represents a green alternative for producing polysubstituted furan derivatives, which can be precursors for more complex structures. chemistryviews.orgrsc.org

Furthermore, electrochemical methods have been developed for the direct synthesis of functionalized benzofurans. One such method is the electrooxidative selenylation/cyclization of alkynes with diselenides. researchgate.net This metal- and oxidant-free methodology allows for the intramolecular cyclization of alkynes to form C-3 selenylated benzo[b]furan derivatives with high regioselectivity and in good to excellent yields. researchgate.net The reaction is performed under constant current in an undivided cell, providing a practical and scalable route to a variety of selenylated benzo[b]furans. researchgate.netfrontiersin.org

Transition Metal-Catalyzed Coupling Reactions for Furan Functionalization (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis and provides powerful tools for the functionalization of pre-existing furan rings. slideshare.netacs.org These methods, including well-established cross-coupling reactions, enable the introduction of a wide array of substituents onto the furan core with high precision. mdpi.com

Palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions are highly effective for creating C-C bonds by introducing aryl, vinyl, or alkyl groups onto the furan scaffold. mdpi.comysu.am For instance, the Suzuki coupling of halofurans with boronic acids is a widely used technique. ysu.am Similarly, palladium catalysts are employed in the direct C-H activation of furans, allowing for coupling with aryl halides without the need for pre-functionalization of the furan ring. mdpi.com This approach has been successfully applied to couple various furan and thiofuran derivatives with arylbromides, using a palladium(II) complex with an N-heterocyclic carbene (NHC) ligand, potassium acetate (KOAc) as a base, and dimethylacetamide (DMAc) as the solvent at elevated temperatures. mdpi.com

The Sonogashira coupling, which joins terminal alkynes with halo-heterocycles, is another vital palladium-catalyzed reaction. This method has been used to prepare 2,3-disubstituted benzo[b]furans by coupling o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization step. nih.gov The initial coupling is typically catalyzed by a system comprising PdCl2(PPh3)2 and copper(I) iodide (CuI). nih.gov The resulting arylalkynes can then be cyclized to introduce substituents at the 2- and 3-positions of the benzofuran ring. nih.gov

These palladium-catalyzed methods are indispensable for elaborating furan structures, as demonstrated in the synthesis of furan libraries where 3-iodofurans serve as versatile intermediates for Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Furan Functionalization
Reaction TypeFuran SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki Coupling4-Tosyl-2(5H)-furanonePhenylboronic AcidPd(PPh3)4 / Na2CO34-Phenyl-2(5H)-furanone ysu.am
C-H Activation2-Butylfuran4-BromoacetophenoneNHC-Palladium(II) Complex / KOAcSubstituted 2-Aryl-5-butylfuran mdpi.com
Sonogashira Couplingo-Iodoanisole (Benzofuran precursor)PhenylacetylenePdCl2(PPh3)2 / CuI / Et3N2-(Phenylethynyl)anisole nih.gov
Heck Coupling3-Iodofuran derivativeStyrenePd(OAc)2 / PPh33-Styrylfuran derivative nih.gov

Rearrangement and Cycloisomerization Reactions Leading to Furan Moieties

The formation of the furan ring can be efficiently achieved through intramolecular rearrangement and cycloisomerization reactions of acyclic precursors. These methods often utilize transition metal catalysts to facilitate the transformation under mild conditions. acs.orgresearchgate.net

A prominent strategy is the palladium(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols. acs.org This reaction proceeds in the presence of a simple catalytic system, such as K2PdI4, under neutral conditions to afford a variety of substituted furans. acs.org Gold and other transition metals also catalyze the cycloisomerization of various functionalized alkynes. researchgate.netorganic-chemistry.org For example, Au(III) bromide has been shown to effectively catalyze the cycloisomerization of 2-alkynylcycloalk-2-enols to produce fused furan systems. nih.gov Similarly, gold catalysts can induce a cascade reaction of propargylic oxiranes, leading to highly substituted furans. organic-chemistry.org

Another powerful approach involves the cycloisomerization of β-alkynyl β-ketoesters, which can be catalyzed by AuCl3. researchgate.net The proposed mechanism suggests that the gold catalyst coordinates to the alkyne, enabling a 5-exo-dig cyclization to form a vinyl gold intermediate, which then isomerizes to the final furan product. researchgate.net Iron(III) chloride has also been employed as a catalyst for similar transformations of aryl- and alkyl β-ketoesters. researchgate.net

In addition to metal-catalyzed processes, rearrangement reactions such as the domino Claisen rearrangement followed by an electrocyclic ring-closure have been developed. This sequence, starting from furylcarbinols, provides a facile, atom-economic route to dihydro-furo[2,3-b]furan derivatives and polysubstituted furans. acs.org

Table 2: Cycloisomerization Reactions for Furan Synthesis
Precursor TypeCatalystKey TransformationProductReference
(Z)-2-en-4-yn-1-olsPd(II) salts (e.g., K2PdI4)Intramolecular cyclizationSubstituted furans acs.org
β-Alkynyl β-ketoestersAuCl3 or FeCl35-exo-dig cycloisomerization3-Carboxy-2,5-disubstituted furans researchgate.net
2-Alkynylcycloalk-2-enolsAu(III) bromideCycloisomerizationFused furans nih.gov
Propargylic oxiranesPlatinum or Gold catalystsCascade rearrangement/cyclizationHighly substituted furans organic-chemistry.org

Multicomponent Reaction Strategies for Furan-Containing Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net Several MCRs have been devised for the synthesis of furan-containing systems.

One such strategy involves the palladium-catalyzed three-component cyclization of readily available substrates to produce polysubstituted furans. organic-chemistry.org Another approach utilizes the reaction of hydroxyl derivatives with arylglyoxals and Meldrum's acid. This method has been applied to synthesize a wide range of furylacetic acids and furan-2(5H)-one derivatives containing other heterocyclic fragments, such as 4H-chromen-4-one. researchgate.net The key advantage of this protocol is the simultaneous formation of multiple rings in a single synthetic step under mild conditions. researchgate.net

The versatility of furan as a synthon can be expanded by integrating MCRs with subsequent intramolecular reactions. acs.org For instance, Ugi and Passerini multicomponent reactions using 2-furfural as a key component can generate precursors for intramolecular Diels-Alder reactions of the furan ring (IMDAF), leading to complex polycyclic structures. acs.org

The development of MCRs for furan synthesis is an active area of research, providing streamlined access to diverse libraries of furan derivatives for various applications. researchgate.net

Elucidation of Synthetic Pathways for Analogous Phenylselanyl Furan Compounds

The introduction of a phenylselanyl group onto a furan ring is a key step in synthesizing the target molecule and its analogs. This is typically achieved through electrophilic selenenylation reactions.

A highly effective method for the synthesis of 3-selanyl-benzo[b]furans involves the intramolecular cyclization of 2-(1-alkynyl)phenols or their derivatives in the presence of an electrophilic selenium source. nih.govresearchgate.net A common and versatile reagent for this transformation is phenylselenyl chloride (PhSeCl). nih.gov The reaction proceeds by the addition of the electrophilic selenium species to the alkyne, which triggers a 5-endo-dig cyclization by the nucleophilic oxygen of the phenol or anisole (B1667542) group, followed by demethylation in the case of anisole precursors. nih.gov

An alternative, metal-free approach utilizes SelectFluor® to generate a highly reactive electrophilic selenium species (RSe-F) in situ from diphenyl diselenide. nih.gov This species then mediates the intramolecular cyclization of 2-phenylalkynylphenols to afford 3-phenylselanyl-benzo[b]furans in high yields under mild conditions. nih.gov The reaction is typically performed at room temperature in a solvent like acetonitrile. nih.gov

Electrochemical methods also provide a green and efficient route to these compounds. The electrochemical oxidative intramolecular cyclization between 2-alkynylphenol derivatives and diphenyl diselenide generates a wide variety of 3-selanyl-benzo[b]furans. frontiersin.org This galvanostatic electrolysis is conducted in an undivided cell with platinum electrodes and avoids the need for external chemical oxidants, bases, or transition metals. frontiersin.org

These synthetic pathways provide robust and flexible access to phenylselanyl-substituted furan and benzofuran cores, which are essential scaffolds for building more complex molecules like 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan. The specific introduction of the prop-2-en-1-yl side chain at the 2-position would typically follow the furan ring formation, potentially via a palladium-catalyzed cross-coupling reaction on a 2-halofuran derivative.

Table 3: Synthetic Methods for Phenylselanyl Furan Analogs
MethodPrecursorSelenium SourceKey ConditionsProductReference
Electrophilic Cyclization2-(1-Alkynyl)anisolePhSeClCH2Cl2, 25 °C2-Substituted-3-(phenylselanyl)benzo[b]furan nih.gov
SelectFluor®-Mediated Cyclization2-Phenylalkynylphenol(PhSe)2 / SelectFluor®MeCN, Room Temp, N23-Phenylselanyl-benzo[b]furan nih.gov
Electrochemical Cyclization2-Alkynylphenol(PhSe)2Galvanostatic electrolysis, Pt electrodes3-Selenylbenzo[b]furan frontiersin.org
Lewis Acid/Oxidant-Mediated Cyclization2-Ethynyl phenolSelenocysteine peptides / CuBr2 or K2S2O8CH2Cl2 or MeCNSubstituted benzo[b]furans with peptide moiety researchgate.net

Stereochemical Control and Aspects in the Synthesis and Reactions of 2 2 Phenylselanyl Prop 2 En 1 Yl Furan and Analogues

Principles of Stereoselective Transformations Utilizing Organoselenium Reagents

The utility of organoselenium reagents in stereoselective synthesis is primarily rooted in the electrophilic nature of selenium and its ability to form key cyclic intermediates. cardiff.ac.uk Electrophilic selenium species, often generated in situ from precursors like diphenyl diselenide, readily react with carbon-carbon double bonds. cardiff.ac.uk This interaction does not typically lead to a simple carbocation but instead forms a three-membered cyclic intermediate known as a seleniranium ion. cardiff.ac.uk

The formation of the seleniranium ion is a critical step that sets the stage for stereocontrol. The subsequent attack of a nucleophile on this intermediate occurs via an S(_N)2-type mechanism, resulting in a highly stereospecific anti-addition across the original double bond. The nucleophile can be an external species added to the reaction mixture or an internal group already present in the molecule, leading to cyclization. cardiff.ac.uk

The key principles governing these transformations are:

Activation of Alkenes: The electrophilic selenium reagent activates the alkene towards nucleophilic attack.

Formation of Seleniranium Ion: A bridged seleniranium ion is formed, which shields one face of the original alkene.

Anti-Addition: The nucleophile attacks one of the carbon atoms of the seleniranium ion from the face opposite to the selenium bridge, leading to a product with a defined trans or anti stereochemistry.

Chirality Transfer: When chiral, non-racemic selenium reagents are employed, they can induce asymmetry in the product, leading to enantioselective transformations. The choice of counterion associated with the electrophilic selenium species can also play a crucial role in the degree of selectivity achieved. cardiff.ac.uk

These principles allow for the introduction of various functionalities into complex molecules with a high degree of stereochemical precision and under mild reaction conditions.

Diastereoselectivity in the Formation of Dihydrofuran and Furan (B31954) Derivatives

The synthesis of substituted dihydrofurans and furans from acyclic precursors like 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan often involves intramolecular cyclization reactions where stereocontrol is paramount. Organoselenium-mediated cyclizations, or selenocyclizations, provide a powerful method for achieving high diastereoselectivity in the formation of these heterocyclic systems. cardiff.ac.uk

In a typical selenocyclization, the electrophilic selenium species activates a double bond, and an internal nucleophile, such as a hydroxyl group or the oxygen atom of the furan ring itself, attacks the resulting seleniranium ion. The stereochemical outcome of this ring-closure is governed by several factors, including Baldwin's rules for ring closure and the inherent conformational preferences of the transition state. This process can lead to the formation of either exo or endo cyclization products, depending on the ring size being formed and the specific reaction conditions. cardiff.ac.uk

For analogues of 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan that contain an appropriately positioned internal nucleophile, selenocyclization can proceed with predictable diastereoselectivity. The relative orientation of substituents on the acyclic precursor will dictate the stereochemistry of the newly formed stereocenters in the cyclic product.

Below is a table illustrating the diastereoselective outcomes in representative cyclization reactions forming heterocyclic frameworks.

Starting Material TypeReaction TypeKey Factor for DiastereoselectivityTypical Outcome
N-Aryl MaleimidesNHC-Catalyzed DesymmetrizationAtroposelective control by N-heterocyclic carbene catalystAccess to N-Aryl Succinimides with high atroposelectivity
Isatins and AllenoatesTandem ReactionBase-mediated control of nucleophilic additionFunctionalized 3-Alkenyl-2-oxindoles with high diastereoselectivity
N-(indolyl)phenyl-methacrylamidesRadical Cascade CyclizationConformation of the radical intermediateIndole-fused diazepines with excellent diastereoselectivity rsc.org
α-propargylic-β-ketoestersPd-Catalyzed Cyclization/CouplingCoordination to palladium catalystHighly substituted 2-benzylidenedihydrofurans

While not all examples involve selenium, they highlight the general strategies used to control diastereoselectivity in the formation of cyclic systems, principles that are directly applicable to selenium-mediated processes.

Conformation Analysis of Substituted Furan Ring Systems

The conformation of the furan ring in 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan and its analogues is influenced by the electronic and steric properties of its substituents. Furan itself is a planar aromatic ring. However, the attachment of a large substituent at the 2-position, such as the 2-(phenylselanyl)prop-2-en-1-yl group, introduces rotational freedom around the C2-C bond connecting the substituent to the ring.

ConformerDihedral Angle (O-C2-C-X)Relative Stability
syn~0°Often disfavored due to steric hindrance with the C3-H bond.
anti~180°Generally the more stable conformation, minimizing steric clash.

The preference for the anti conformation is driven by the minimization of steric repulsion between the substituent and the hydrogen atom at the 3-position of the furan ring. The bulky phenylselanyl group would create significant steric strain in the syn conformation. Furthermore, attractive, non-covalent interactions, such as CH–π interactions between the furan ring and the phenyl group of the selanyl (B1231334) moiety, can further stabilize specific rotational conformations, potentially influencing the stereochemical course of reactions. nih.gov The electronic nature of substituents can also impact conformational preference and the energy barrier to rotation. researchgate.net

Influence of the Phenylselanyl Moiety on Stereochemical Outcomes

The phenylselanyl moiety in 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan is not merely a passive functional group; it can actively influence the stereochemical outcome of reactions at nearby centers through neighboring group participation. nih.gov This participation can occur through several mechanisms, stabilizing reactive intermediates and directing incoming reagents to a specific face of the molecule.

One primary mode of interaction is the participation of the selenium lone pair electrons as an internal nucleophile. mdpi.com In reactions involving the formation of a carbocation or an electron-deficient center β to the selenium atom (i.e., at the allylic carbon attached to the furan ring), the selenium can form a bridged seleniranium ion. This intermediate effectively blocks one face of the molecule, forcing a subsequent nucleophilic attack to occur from the opposite face, thus controlling the stereochemistry. mdpi.com

The stabilizing interaction of a β-selenium substituent with a carbocation can be described by two main models: mdpi.com

Hyperconjugation (Vertical Participation): Overlap of the C-Se bonding orbital with the empty p-orbital of the carbocation.

Through-Space Interaction (Non-Vertical Participation): Direct interaction of the selenium lone pair with the carbocation p-orbital, leading to the formation of the bridged seleniranium ion.

The relative importance of these two modes depends on the electronic demand of the system. mdpi.com Furthermore, selenium can engage in selenium-π-acid catalysis, where it activates a π-system like the furan ring or the adjacent double bond. rsc.orgnih.gov Neighboring groups can guide this catalysis, leading to highly regiocontrolled and stereocontrolled functionalization. nih.gov The intramolecular interaction between the selenium atom and the furan ring's oxygen atom (a Se···O interaction) can also induce conformational rigidity, which plays a dominant role in transferring chirality during a reaction. acs.org This directing effect is a powerful strategy for achieving acyclic stereocontrol, a significant challenge in organic synthesis. nih.gov

Theoretical and Computational Studies on 2 2 Phenylselanyl Prop 2 En 1 Yl Furan and Representative Organoselenium Furan Compounds

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to predict geometries, reaction energies, and various molecular properties of organoselenium compounds. acs.orgnih.govmdpi.com

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-[2-(phenylselanyl)prop-2-en-1-yl]furan, this involves identifying the most stable conformer(s). The molecule's structure is characterized by a furan (B31954) ring connected to a phenylselanyl group via a propenyl linker.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

Table 1: Representative Predicted Structural Parameters for 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan from DFT Calculations

ParameterTypical ValueDescription
C-Se Bond Length~1.95 ÅBond between the selenium atom and the propenyl carbon.
Se-C(phenyl) Bond Length~1.93 ÅBond between the selenium atom and the phenyl ring carbon.
C-Se-C Bond Angle~98-102°Angle formed by the selenium atom and its two bonded carbons.
C-O Bond Length (Furan)~1.36 ÅCarbon-oxygen bond within the furan ring.
C=C Bond Length (Furan)~1.37 ÅDouble bond within the furan ring.
C=C Bond Length (Allyl)~1.34 ÅDouble bond in the propenyl linker.

Note: These values are representative and based on general data for similar organoselenium compounds. Actual calculated values may vary.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For 2-[2-(phenylselanyl)prop-2-en-1-yl]furan, FMO analysis would likely show that the HOMO is distributed over the electron-rich regions: the phenylselanyl group and the furan ring. The selenium atom, with its lone pairs, and the π-systems of the aromatic rings are major contributors. The LUMO would likely be localized on the π-antibonding orbitals of the phenyl and furan rings. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Representative FMO Properties for Organoselenium Furan Compounds

PropertyRepresentative Value (eV)Implication for Reactivity
EHOMO-5.1 to -5.8 eVIndicates electron-donating capability.
ELUMO-0.1 to -0.8 eVIndicates electron-accepting capability.
Energy Gap (ΔE)4.5 to 5.2 eVA smaller gap suggests higher polarizability and reactivity. acs.org

Note: Values are based on DFT calculations for similar organoselenium heterocycles. acs.orgnih.gov

DFT is an indispensable tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energy barriers. rsc.orgrsc.org Organoselenium compounds participate in various transformations, including electrophilic cyclizations and oxidation reactions. researchgate.netmdpi.comwindows.net

For instance, the reaction of 2-[2-(phenylselanyl)prop-2-en-1-yl]furan with an electrophile could lead to an intramolecular cyclization, where the furan ring or the double bond acts as a nucleophile. windows.net DFT calculations can model the entire reaction coordinate, revealing the structure of the transition state and the energy required to overcome the reaction barrier. This information helps to predict whether a reaction is feasible and what products are likely to form. pku.edu.cnnih.gov The mechanism of selenoxide elimination, a classic reaction in organoselenium chemistry, could also be investigated to understand the syn-elimination pathway and its energetics. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing hyperconjugative interactions and charge transfer between orbitals. researchgate.net For 2-[2-(phenylselanyl)prop-2-en-1-yl]furan, NBO analysis can quantify the delocalization of electron density, such as the interaction between the selenium lone pairs and the antibonding orbitals (σ*) of adjacent C-C bonds. These interactions contribute to the conformational stability of the molecule.

NBO analysis also calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. This can help identify the most nucleophilic and electrophilic sites within the molecule, complementing the insights from FMO analysis. For example, it would likely confirm the nucleophilic character of the selenium atom and specific carbons in the furan ring.

Molecular Dynamics Simulations for Conformational Landscapes and Reactivity Predictions

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the conformational landscape in different environments, such as in various solvents. psu.edu

For 2-[2-(phenylselanyl)prop-2-en-1-yl]furan, an MD simulation would reveal how the flexible propenyl linker moves, leading to transitions between different low-energy conformations. This is particularly useful for understanding how the molecule's shape adapts in solution, which can influence its reactivity and interactions with other molecules. researchgate.net By analyzing the trajectories from an MD simulation, one can identify the most populated conformational states and the timescales of transitions between them, providing a more realistic view of the molecule's behavior than a static picture alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable for SAR related to reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. To develop a QSAR model for the reactivity of organoselenium furan compounds, a dataset of structurally similar molecules with experimentally measured reactivity data (e.g., reaction rates) would be required.

Computational chemistry plays a vital role by providing the descriptors used in these models. DFT calculations can furnish a wide range of descriptors, including:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. nih.gov

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Hardness, softness, and electrophilicity index.

Once a statistically significant correlation is found, the QSAR model can be used to predict the reactivity of new, untested compounds like 2-[2-(phenylselanyl)prop-2-en-1-yl]furan, thereby accelerating the discovery of compounds with desired properties.

Applications of 2 2 Phenylselanyl Prop 2 En 1 Yl Furan and Its Analogues in Advanced Organic Synthesis

Versatility as Synthons and Intermediates in Multi-Step Synthesis

The compound 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan is a prime example of a multifunctional synthon, where each component of the molecule can be selectively manipulated to achieve a desired synthetic outcome. The furan (B31954) moiety can participate in Diels-Alder reactions, electrophilic substitutions, and various metal-catalyzed cross-coupling reactions. The allylic selenide (B1212193) group, on the other hand, is a precursor to a range of functionalities. For instance, oxidation of the selenide to a selenoxide followed by syn-elimination can generate a conjugated diene system. Furthermore, the carbon-selenium bond can be cleaved under radical or ionic conditions to form new carbon-carbon or carbon-heteroatom bonds.

The synthetic utility of furan-containing building blocks is well-documented. For example, substituted furans are key intermediates in the synthesis of a variety of natural products and pharmaceuticals. researchgate.netnih.gov The introduction of an allylic selenide provides a handle for further functionalization, expanding the synthetic possibilities. Analogous structures, such as 2-furyl carbinols, have been shown to be valuable intermediates that can be transformed into a variety of more complex molecules. stackexchange.com

The following table illustrates the versatility of furan-based synthons in various transformations:

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Furyl CarbinolNucleophile, Lewis AcidSubstituted FuranVaries stackexchange.com
2-(Chloromethyl)furanPotassium Cyanide, aq. EtOH2-(Cyanomethyl)furan / 5-Cyano-2-methyl-2,5-dihydrofuran40 / 60 nih.gov
2-AlkynylphenolsDiphenyl Diselenide, Electrolysis3-(Phenylselanyl)benzo[b]furansup to 98% researchgate.net

Strategic Utility in the Construction of Complex Molecular Architectures

The strategic placement of the furan and allylic selenide functionalities in 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan allows for its application in the synthesis of intricate molecular architectures. The furan ring can act as a diene in [4+2] cycloaddition reactions, providing a rapid increase in molecular complexity and establishing multiple stereocenters. The resulting oxabicyclic adducts can be further elaborated into a variety of carbocyclic and heterocyclic systems.

Moreover, the allylic selenide can be used to introduce side chains or to initiate cyclization reactions. For example, under radical conditions, the allylic C-Se bond can be homolytically cleaved, and the resulting radical can participate in intramolecular additions to other unsaturations within the molecule, leading to the formation of new rings. This strategy is particularly useful for the construction of fused and bridged ring systems, which are common motifs in complex natural products.

The construction of complex molecules often relies on the sequential and controlled functionalization of a versatile starting material. The diverse reactivity of the furan nucleus and the allylic selenide moiety makes compounds like 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan ideal candidates for such synthetic strategies.

Enabling Novel Synthetic Methodologies (e.g., Cascade Reactions, Annulations)

The unique combination of functional groups in 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan and its analogues makes them well-suited for the development of novel synthetic methodologies, particularly those involving cascade reactions and annulations. A cascade reaction, or tandem reaction, is a sequence of intramolecular transformations that occur in a single pot, often triggered by a single event. These reactions are highly efficient as they minimize the number of purification steps and reduce waste.

For instance, the selenium atom in the allylic selenide can be oxidized to a selenoxide, which can then undergo a stackexchange.comresearchgate.net-sigmatropic rearrangement to form an allylic alcohol. This in-situ generated alcohol can then participate in a subsequent reaction, such as an intramolecular cyclization onto the furan ring or another functional group.

Furthermore, the furan ring itself can be a partner in annulation reactions, where a new ring is fused onto the existing heterocycle. For example, a palladium-catalyzed C-H activation/alkene insertion/annulation sequence has been reported for the synthesis of furan derivatives. mdpi.com A molecule like 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan could potentially undergo an intramolecular version of such a reaction, where the allylic group is tethered to the furan, leading to the formation of a fused ring system.

The table below presents examples of cascade and annulation reactions involving furan derivatives:

Reaction TypeStarting MaterialKey TransformationProductReference
Cascade Synthesis3-yne-1,2-diols and aurone-derived azadienesGold Self-Relay CatalysisUnsymmetrical Furanized Triarylmethanes mdpi.com
AnnulationCyclic 1,3-diketones and alkenesPalladium-catalyzed C–H activation/alkene insertion/annulationFuran derivatives mdpi.com
Tandem ReactionAllylic alcohols and α,β-unsaturated ketonesOlefin cross-metathesis/cyclizationSubstituted Furans nih.gov

Application of Chalcogen-Mediated Cyclization Strategies in Heterocycle Synthesis

Organoselenium reagents are powerful tools for the synthesis of a wide variety of heterocyclic compounds through chalcogen-mediated cyclization reactions. In these reactions, an electrophilic selenium species activates a π-system, such as an alkene or alkyne, towards nucleophilic attack by a tethered functional group, leading to the formation of a new ring.

The compound 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan is an ideal substrate for investigating such cyclizations. The phenylselanyl group can be converted into a more electrophilic species, or an external electrophilic selenium reagent can be used to activate the allylic double bond. The furan ring, or another nucleophile within the molecule, can then act as the internal nucleophile to effect cyclization.

A well-established strategy in this area is the seleno-cyclization of 2-alkynylphenols and 2-alkynylanisoles to form selenylbenzo[b]furans. researchgate.net This methodology highlights the general principle of using an electrophilic selenium species to trigger an intramolecular cyclization involving an oxygen nucleophile. By analogy, it is conceivable that the furan oxygen in a suitably designed precursor derived from 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan could participate in a similar cyclization manifold.

The following table provides examples of chalcogen-mediated cyclizations for the synthesis of heterocyclic compounds:

SubstrateSelenium ReagentProductYield (%)Reference
2-AlkynylphenolsDiphenyl Diselenide (electrochemical)3-Selenylbenzo[b]furansup to 98% researchgate.net
2-AlkynylanisolesDiorganyl Diselenides (electrochemical)3-Organoselanyl-benzo[b]furansup to 83%
1-BromobutadiynesSodium HydroselenideDi(selenophen-3-yl)diselenidesHigh

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via selenation of propenyl-furan precursors using phenylselenyl chloride under basic conditions (e.g., NaH in THF). Key factors include temperature control (0–25°C) to minimize side reactions like diselenide formation. Catalytic additives (e.g., CuI) enhance regioselectivity at the α-position of the furan ring. Yields typically range from 60–80% after column chromatography .
  • Validation : Characterization via 1^1H/13^{13}C NMR should confirm the vinyl-selenide linkage (δ 5.8–6.2 ppm for vinylic protons, JSeHJ_{Se-H} coupling ~15 Hz) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL is the gold standard. Key steps:

  • Data collection at 100 K to minimize thermal motion.
  • Use of direct methods (SHELXT) for phase determination.
  • Refinement with SHELXL, incorporating anisotropic displacement parameters for Se and O atoms.
    • Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON/ADDSYM to detect twinning or disorder .

Q. What surrogate models are used to assess its toxicity, given limited data?

  • Methodological Answer : Toxicity is extrapolated from furan derivatives (e.g., hepatic carcinogenicity in rodents via CYP2E1-mediated bioactivation). In vitro assays (e.g., Ames test + metabolic activation with S9 fraction) screen for mutagenicity. HTFOEL (Human Toxicity Factor Oral Exposure Level) is estimated at 1 ppb, based on structural analogs like 2-(3-oxo-3-phenylpropenyl)furan .

Advanced Research Questions

Q. How do reaction mechanisms differ between selenated and non-selenated furan derivatives in electrophilic substitutions?

  • Methodological Answer : The phenylselanyl group acts as a π-donor, stabilizing transition states in Diels-Alder reactions. Kinetic studies (UV-Vis monitoring) show accelerated cycloaddition rates (2–3× faster vs. sulfur analogs). DFT calculations (B3LYP/6-311+G(d,p)) confirm lower activation energy due to Se’s polarizability .

Q. What computational approaches predict its electronic properties and bioactivity?

  • Methodological Answer :

  • DFT : Optimize geometry at the M06-2X/def2-TZVP level to calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV, indicative of moderate reactivity).
  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 1PXX). The selenanyl group forms hydrophobic interactions with Val-349, while the furan oxygen hydrogen-bonds to Tyr-355 .

Q. How do substituents on the phenylselanyl group modulate biological activity?

  • Methodological Answer : Para-substituents (e.g., -NO₂, -OCH₃) alter electron density, affecting redox potential and thiol-disulfide exchange rates. For example:

  • -NO₂ : Increases electrophilicity, enhancing COX-2 inhibition (IC₅₀ = 12 µM vs. 28 µM for unsubstituted).
  • -OCH₃ : Reduces cytotoxicity in HepG2 cells (CC₅₀ > 100 µM vs. 45 µM for parent compound) .

Q. What spectroscopic markers distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • IR : C-Se stretch at 550–600 cm⁻¹ (absent in S-analogs).
  • 1^1H NMR : Coupling between vinylic protons (J = 10–12 Hz) and 77^{77}Se satellites (Δδ ~0.2 ppm).
  • MS : Isotopic pattern for Se (M⁺ at m/z 296, M+2 at m/z 298 with 8% abundance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.